Cas no 738580-71-7 (3-(3-Fluoro-4-methylphenyl)thiophene)

3-(3-Fluoro-4-methylphenyl)thiophene is a fluorinated thiophene derivative with a methyl-substituted phenyl group, offering unique electronic and steric properties for advanced chemical applications. Its molecular structure combines the aromatic stability of thiophene with the electron-withdrawing effects of fluorine, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and materials science. The fluorine and methyl substituents enhance reactivity and selectivity in cross-coupling reactions, while the thiophene core contributes to π-conjugation, useful in optoelectronic materials. This compound is characterized by high purity and stability, ensuring consistent performance in research and industrial processes.
3-(3-Fluoro-4-methylphenyl)thiophene structure
738580-71-7 structure
Product name:3-(3-Fluoro-4-methylphenyl)thiophene
CAS No:738580-71-7
MF:C11H9FS
Molecular Weight:192.252565145493
CID:6450763

3-(3-Fluoro-4-methylphenyl)thiophene 化学的及び物理的性質

名前と識別子

    • 3-(3-Fluoro-4-methylphenyl)thiophene
    • インチ: 1S/C11H9FS/c1-8-2-3-9(6-11(8)12)10-4-5-13-7-10/h2-7H,1H3
    • InChIKey: JMTPTEFRKJZQDA-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1C1=CC=C(C)C(F)=C1

じっけんとくせい

  • 密度みつど: 1.167±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 246.7±25.0 °C(Predicted)

3-(3-Fluoro-4-methylphenyl)thiophene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-701862-0.1g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
0.1g
$640.0 2023-06-03
Enamine
EN300-701862-0.25g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
0.25g
$670.0 2023-06-03
Enamine
EN300-701862-10.0g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
10g
$3131.0 2023-06-03
Enamine
EN300-701862-0.5g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
0.5g
$699.0 2023-06-03
Enamine
EN300-701862-2.5g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
2.5g
$1428.0 2023-06-03
Enamine
EN300-701862-5.0g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
5g
$2110.0 2023-06-03
Enamine
EN300-701862-0.05g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
0.05g
$612.0 2023-06-03
Enamine
EN300-701862-1.0g
3-(3-fluoro-4-methylphenyl)thiophene
738580-71-7
1g
$728.0 2023-06-03

3-(3-Fluoro-4-methylphenyl)thiophene 関連文献

3-(3-Fluoro-4-methylphenyl)thiopheneに関する追加情報

3-(3-Fluoro-4-methylphenyl)thiophene (CAS 738580-71-7): Properties, Applications, and Market Insights

3-(3-Fluoro-4-methylphenyl)thiophene (CAS 738580-71-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This fluorinated thiophene derivative combines the unique electronic properties of thiophene rings with the steric and electronic effects of fluorine substitution, making it valuable for various advanced applications.

The molecular structure features a thiophene ring connected to a 3-fluoro-4-methylphenyl group, creating a conjugated system that influences its optical and electronic characteristics. With a molecular formula of C11H9FS and molecular weight of 192.25 g/mol, this compound exhibits interesting properties that researchers are exploring for multiple applications.

Recent studies highlight the compound's potential in organic electronics, particularly in the development of organic semiconductors and OLED materials. The fluorine atom's presence enhances the material's stability and electron-accepting capabilities, while the thiophene moiety contributes to charge transport properties. These features make 3-(3-Fluoro-4-methylphenyl)thiophene particularly relevant in current research on flexible electronics and energy-efficient displays.

In pharmaceutical research, this compound serves as a valuable building block for drug discovery. The fluorinated aromatic structure is known to improve metabolic stability and membrane permeability in bioactive molecules. Researchers are investigating its incorporation into potential therapeutic agents, particularly in neurological and anti-inflammatory applications, where such structural motifs have shown promise.

The synthesis of 3-(3-Fluoro-4-methylphenyl)thiophene typically involves cross-coupling reactions between appropriately substituted thiophene and benzene derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this valuable intermediate.

Market analysis indicates growing demand for fluorinated organic compounds like 3-(3-Fluoro-4-methylphenyl)thiophene, driven by advancements in material science and medicinal chemistry. The global market for fine chemicals and pharmaceutical intermediates continues to expand, with this compound finding increasing applications in both sectors.

Quality control for 3-(3-Fluoro-4-methylphenyl)thiophene typically involves advanced analytical techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure high purity levels required for research and industrial applications, with most commercial samples available at ≥95% or ≥98% purity grades.

Storage and handling recommendations for this compound include protection from moisture and light, typically stored at room temperature or under refrigeration for long-term preservation. While not classified as hazardous under standard regulations, proper laboratory safety protocols should always be followed when working with any chemical substance.

Recent innovations in catalysis and process optimization have improved the commercial availability of 3-(3-Fluoro-4-methylphenyl)thiophene, making it more accessible to researchers worldwide. Several specialty chemical suppliers now offer this compound in various quantities, from milligram-scale for initial research to kilogram quantities for process development.

The future outlook for 3-(3-Fluoro-4-methylphenyl)thiophene appears promising, with ongoing research exploring its potential in advanced materials and biomedical applications. As the demand for tailor-made molecular building blocks grows in both academic and industrial settings, compounds like this will likely see increased utilization across multiple scientific disciplines.

For researchers interested in this compound, current literature suggests exploring its structure-activity relationships and material properties in greater detail. The unique combination of fluorine substitution and thiophene functionality offers numerous possibilities for molecular design and property optimization in various applications.

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